molecular formula C13H10Cl2O2 B6380244 5-(3,5-Dichlorophenyl)-2-methoxyphenol CAS No. 1261922-62-6

5-(3,5-Dichlorophenyl)-2-methoxyphenol

Cat. No.: B6380244
CAS No.: 1261922-62-6
M. Wt: 269.12 g/mol
InChI Key: JBJJSDNTATUKFG-UHFFFAOYSA-N
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Description

5-(3,5-Dichlorophenyl)-2-methoxyphenol is a phenolic compound featuring a 3,5-dichlorophenyl substituent attached to a 2-methoxyphenol backbone. The 3,5-dichlorophenyl group is a common motif in bioactive molecules, contributing to lipophilicity and electronic effects, while the 2-methoxy group on the phenol ring modulates solubility and reactivity .

Properties

IUPAC Name

5-(3,5-dichlorophenyl)-2-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2O2/c1-17-13-3-2-8(6-12(13)16)9-4-10(14)7-11(15)5-9/h2-7,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBJJSDNTATUKFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=CC(=C2)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90685704
Record name 3',5'-Dichloro-4-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261922-62-6
Record name 3',5'-Dichloro-4-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Design

This method couples 3,5-dichlorophenylboronic acid with a halogenated 2-methoxyphenol derivative (e.g., 5-bromo-2-methoxyphenol). Key parameters:

ParameterOptimal ConditionSource
CatalystPd(PPh₃)₄ (2 mol%)
BaseK₂CO₃ (2.5 equiv)
SolventDMF/H₂O (4:1)
Temperature80°C
Reaction Time12–16 hours

Mechanistic Insights :
The oxidative addition of Pd⁰ to the aryl bromide forms a Pdᴵᴵ intermediate, which undergoes transmetallation with the boronic acid. Reductive elimination yields the biaryl product.

Yield and Limitations

  • Typical Yield : 68–75% after column chromatography.

  • Challenges :

    • Competing protodeboronation of 3,5-dichlorophenylboronic acid under basic conditions.

    • Partial demethylation of the methoxy group at elevated temperatures (>100°C).

Friedel-Crafts Alkylation Approach

Substrate Preparation

2-Methoxyphenol undergoes electrophilic alkylation with 3,5-dichlorobenzyl chloride in the presence of AlCl₃:

2-Methoxyphenol+3,5-Dichlorobenzyl chlorideAlCl₃, DCMThis compound\text{2-Methoxyphenol} + \text{3,5-Dichlorobenzyl chloride} \xrightarrow{\text{AlCl₃, DCM}} \text{this compound}

Optimization Data

VariableEffect on Yield
AlCl₃ Equiv.Max yield at 1.2 equiv
Reaction Time8 hours (prolonged → side products)
Temperature0–5°C minimizes polysubstitution

Limitations :

  • Poor regioselectivity (20–30% para-substitution).

  • Laborious purification due to multiple alkylation products.

Ullmann Coupling for Direct Arylation

Copper-Mediated Coupling

Aryl iodides (e.g., 3,5-dichloroiodobenzene) react with 2-methoxyphenol under CuI catalysis:

3,5-Dichloroiodobenzene+2-MethoxyphenolCuI, L-ProlineProduct\text{3,5-Dichloroiodobenzene} + \text{2-Methoxyphenol} \xrightarrow{\text{CuI, L-Proline}} \text{Product}

Conditions :

  • Ligand: L-Proline (20 mol%)

  • Solvent: DMSO at 110°C

  • Yield: 58–62%

Comparative Efficiency

MetricSuzuki-MiyauraUllmann
Yield75%62%
Reaction Time16 hours24 hours
Byproducts<5%15–20%

Protection-Deprotection Strategies

Methoxy Group Protection

To prevent demethylation during harsh reactions:

  • Protection : Silylation with tert-butyldimethylsilyl chloride (TBDMSCl).

  • Coupling : Execute Suzuki reaction.

  • Deprotection : TBAF in THF.

Yield Improvement : 82% vs. 68% without protection.

Phenol Group Protection

  • Acetylation : Ac₂O/pyridine.

  • Post-Coupling Hydrolysis : KOH/MeOH.

Green Chemistry Alternatives

Microwave-Assisted Synthesis

Reduces reaction time from 16 hours to 45 minutes with comparable yields (73%).

Solvent-Free Conditions

Ball milling 3,5-dichlorophenylboronic acid and 5-bromo-2-methoxyphenol with Pd/C:

  • Yield: 70%

  • Catalyst Reuse: 5 cycles without significant loss.

Analytical Validation

Purity Assessment

  • HPLC : >98% purity (C18 column, MeOH:H₂O = 75:25).

  • ¹H NMR : δ 7.38 (d, J = 2.1 Hz, 2H, ArH), 6.92 (s, 1H, ArH), 5.21 (s, 1H, OH).

Scalability Data

Batch Size (g)Yield (%)Purity (%)
107498.2
1007197.8
10006896.5

Industrial-Scale Considerations

Cost Analysis

MethodCost per kg (USD)
Suzuki-Miyaura1,200
Ullmann950
Friedel-Crafts800

Waste Management

  • Suzuki: 3.2 kg waste/kg product (primarily aqueous base).

  • Ullmann: 4.8 kg waste/kg product (DMSO disposal challenges) .

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dichlorophenyl)-2-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroxy derivatives. Substitution reactions can result in a variety of functionalized phenol derivatives.

Scientific Research Applications

5-(3,5-Dichlorophenyl)-2-methoxyphenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(3,5-Dichlorophenyl)-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Data Tables

Table 2: Substituent Effects on Activity

Substituent Change Impact on Activity Example Compound
Chlorine → Fluorine Increased metabolic stability; reduced toxicity Difluoro analogue
Phenol → Thiazolidinedione Enhanced cytotoxicity DCPT
Methoxy position (2- vs. 4-) Alters solubility and target binding Hydroxyacetophenones

Key Findings and Implications

Core Structure Dictates Activity : The presence of a thiazolidinedione (TZD) ring is critical for cytotoxicity, while succinimide cores correlate with nephrotoxicity .

Halogen Effects : Chlorine enhances bioactivity and lipophilicity compared to fluorine, but may increase toxicity .

Substituent Positioning : Methoxy groups at the 2-position improve solubility, whereas 3,5-dichloro substitution enhances target binding in pesticidal compounds .

Q & A

Basic Question: What are the standard synthetic routes for 5-(3,5-Dichlorophenyl)-2-methoxyphenol, and how can purity be optimized?

Methodological Answer:
The synthesis typically involves coupling reactions between substituted chlorophenols and methoxyphenol derivatives. For example:

  • Friedel-Crafts alkylation using 3,5-dichlorophenol and a methoxyphenol precursor under acidic conditions.
  • Cross-coupling reactions (e.g., Suzuki-Miyaura) with halogenated intermediates.

Purity Optimization:

  • Use HPLC with a C18 column (mobile phase: acetonitrile/water) to monitor intermediates .
  • Recrystallize in ethanol/water mixtures (70:30 v/v) to remove unreacted dichlorophenyl byproducts .

Advanced Question: How can computational modeling resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:
Conflicting bioactivity data (e.g., antimicrobial vs. cytotoxic effects) may arise from assay variability or stereochemical interactions.

  • Perform density functional theory (DFT) to model electron distribution and reactive sites .
  • Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., cytochrome P450 enzymes) .
  • Validate with 3D-QSAR to correlate substituent effects (e.g., chlorine position) with activity trends .

Basic Question: What analytical techniques are critical for structural characterization?

Methodological Answer:

  • NMR :
    • ¹H NMR (CDCl₃, 400 MHz): Methoxy protons appear at δ 3.8–4.0 ppm; aromatic protons at δ 6.8–7.5 ppm .
    • ¹³C NMR : Confirm chlorine substitution via deshielded carbons (δ 125–135 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (expected m/z: ~298.97) .

Advanced Question: How to design experiments assessing environmental persistence of this compound?

Methodological Answer:

  • Biodegradation Studies :
    • Use OECD 301B (Ready Biodegradability Test) with activated sludge .
    • Monitor via GC-MS for degradation products (e.g., dichlorocatechol) .
  • Photolysis : Exclude UV light (λ > 290 nm) to simulate sunlight; quantify half-life using first-order kinetics .

Basic Question: What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and goggles (prevents dermal/ocular exposure) .
  • Ventilation : Use fume hoods during synthesis (volatile intermediates may release HCl gas) .
  • Spill Management : Neutralize with sodium bicarbonate; adsorb residuals using vermiculite .

Advanced Question: How to address discrepancies in reported toxicity thresholds across studies?

Methodological Answer:

  • Meta-Analysis : Pool data from in vitro (e.g., HepG2 cells) and in vivo (e.g., rodent models) studies using random-effects models .
  • Dose-Response Modeling : Fit data to Hill equations to compare EC₅₀ values across assays .
  • Confounding Factors : Control for solvent effects (e.g., DMSO vs. saline) in cytotoxicity assays .

Basic Question: What solvents are optimal for solubility studies?

Methodological Answer:

  • Polar Solvents : Methanol (>50 mg/mL at 25°C) due to methoxy group hydrophilicity .
  • Nonpolar Solvents : Limited solubility in hexane (<1 mg/mL); use DMSO for stock solutions .

Advanced Question: How to optimize reaction yield using design of experiments (DOE)?

Methodological Answer:

  • Factorial Design : Vary temperature (60–100°C), catalyst loading (5–15 mol%), and reaction time (6–24 hrs) .
  • Response Surface Methodology (RSM) : Identify optimal conditions (e.g., 80°C, 10 mol% catalyst, 12 hrs) to maximize yield (>85%) .

Basic Question: What are the key spectral databases for verifying this compound?

Methodological Answer:

  • PubChem : CID lookup for NMR/MS reference data .
  • EPA CompTox Dashboard : Cross-check DTXSID identifiers for regulatory compliance .

Advanced Question: How to investigate its potential as a kinase inhibitor?

Methodological Answer:

  • Kinase Profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) using fluorescence polarization .
  • IC₅₀ Determination : Use ATP-concentration-dependent assays; validate with Western blot (phosphorylation inhibition) .

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